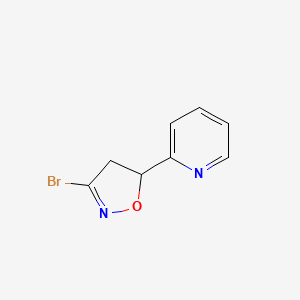

2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine

Overview

Description

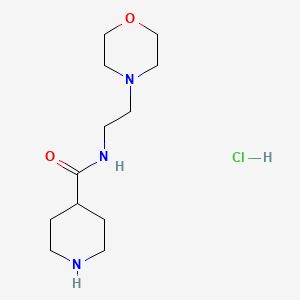

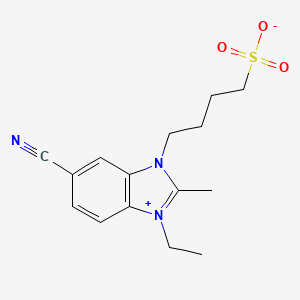

“2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is a type of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an isoxazole ring via a carbon atom. The isoxazole ring contains a bromine atom at the 3-position .Scientific Research Applications

Photoreactions and Luminescence Studies

The derivative 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP) has been investigated for its photoreaction capabilities. Studies show that compounds similar to the query compound exhibit exciting photoreactions, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These reactions are characterized by dual luminescence and a bimodal irreversible kinetic coupling, indicating potential applications in photophysics and photochemistry (Vetokhina et al., 2012).

Synthesis and Characterization of Complexes

The compound's derivatives have been used to synthesize heteroleptic mononuclear cyclometalated complexes with varying photophysical performances. These complexes demonstrate a broad range of redox and emission properties, influenced by the nature of ancillary ligands. Such versatility underscores the potential of these derivatives in developing materials for optical applications, including organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) (Stagni et al., 2008).

Coordination Chemistry

Coordination studies involving copper(II), cobalt(II), and iron(II) with isomeric pyridyl-tetrazole ligands highlight the complexation behavior of these compounds, forming colored solids with high-spin metal centers. Such studies are crucial for understanding the coordination chemistry of metal complexes, which could be relevant for catalysis, magnetic materials, and sensor development (Bond et al., 2012).

Molecular Docking and Biological Applications

Recent research includes the synthesis and structure elucidation of novel bromo-imidazo[4,5-b]pyridine derivatives. These compounds have been studied for their potential as inhibitors of biological targets, such as tyrosyl-tRNA synthetase. Molecular docking studies reveal the binding affinities of these derivatives, indicating their potential application in drug discovery and development (Jabri et al., 2023).

Mechanism of Action

Isoxazoles

are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The substitution of various groups on the isoxazole ring imparts different activity .

Properties

IUPAC Name |

3-bromo-5-pyridin-2-yl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOXEJQCVRQUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656830 | |

| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120215-06-6 | |

| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)

![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)

![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)